molecular formula C21H25FN2O3 B4577050 1-[2-(2-fluorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine

1-[2-(2-fluorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine

Cat. No.: B4577050
M. Wt: 372.4 g/mol
InChI Key: RAKXCKMUYQSLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-fluorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine, also known as FUBPVP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained popularity among researchers due to its potential applications in scientific research.

Mechanism of Action

1-[2-(2-fluorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine acts as a selective serotonin and dopamine reuptake inhibitor, which means it blocks the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in an enhanced neurotransmission and modulation of the central nervous system.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the central nervous system. It has been reported to cause an increase in locomotor activity, hyperthermia, and a decrease in food intake. This compound has also been shown to have anxiolytic and antidepressant effects, as well as potential antipsychotic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[2-(2-fluorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine is its high potency and selectivity, which makes it a useful tool for studying the central nervous system. However, its high potency also makes it potentially dangerous, and caution should be taken when handling and using it in lab experiments. Additionally, this compound has a short half-life, which can make it challenging to study its long-term effects.

Future Directions

There are several future directions for the study of 1-[2-(2-fluorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine. One area of interest is its potential use in the treatment of depression, anxiety, and other neurological disorders. Further research is needed to determine its safety and efficacy in humans. Another future direction is the investigation of its effects on other neurotransmitters and receptors in the central nervous system. Additionally, the development of new derivatives with improved selectivity and potency could lead to the discovery of more effective treatments for neurological disorders.

Scientific Research Applications

1-[2-(2-fluorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine has been used in various scientific research studies, including the investigation of its binding affinity to serotonin and dopamine receptors. It has also been studied for its potential use in the treatment of depression, anxiety, and other neurological disorders. Additionally, this compound has been used to study the effects of piperazine derivatives on the central nervous system.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3/c1-3-19(27-20-7-5-4-6-18(20)22)21(25)24-14-12-23(13-15-24)16-8-10-17(26-2)11-9-16/h4-11,19H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKXCKMUYQSLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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